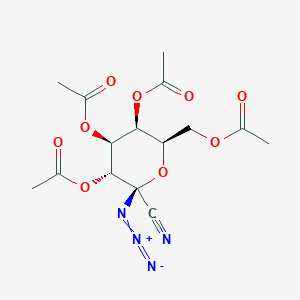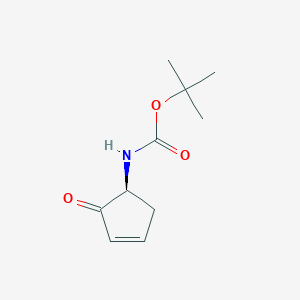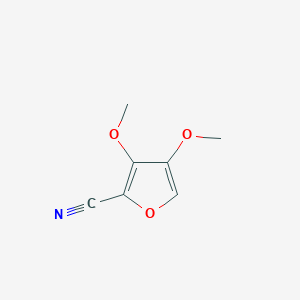
N-Methyl-1-(2-Methylpyridin-4-yl)methanamin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the formation of complex structures through reactions such as 1,3-dipolar cycloaddition, condensation, or nucleophilic aromatic substitution. For example, a compound was synthesized in high yield by 1,3-dipolar cycloaddition reaction, showcasing the versatility in synthetic routes for constructing complex molecules (Aouine, Younas et al., 2014).
Molecular Structure Analysis
Molecular structure analysis often relies on techniques such as NMR spectroscopy, elemental analysis, and MS data. The detailed structure elucidation helps in understanding the spatial arrangement and electronic configuration, crucial for predicting reactivity and interaction with other molecules. For instance, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine's structure was established based on NMR spectroscopy and MS data, highlighting the importance of these techniques in molecular characterization (Aouine, Younas et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be quite diverse, ranging from participating in cycloaddition reactions to acting as ligands in complex formation. The reactivity can also be influenced by the presence of specific functional groups or the overall molecular architecture, leading to unique behaviors under different chemical conditions.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for determining the suitability of compounds for various applications. The physical properties are often determined using techniques like DSC, X-ray crystallography, and solubility tests, providing insights into the stability and phase behavior of the compounds.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are critical for comprehensively understanding a compound's behavior. These properties are pivotal in designing reactions for synthesis, modification, or functionalization of molecules for specific purposes.
- Synthesis and molecular characterization (Aouine, Younas et al., 2014).
- Insights into molecular structure analysis and physical properties (Padhi, S. & Manivannan, V., 2006).
Wissenschaftliche Forschungsanwendungen
. .
Durchflusschemie
Diese Verbindung wurde bei der Durchflusssynthese von 2-Methylpyridinen über α-Methylierung eingesetzt . Der Prozess ist effizienter und umweltfreundlicher als herkömmliche Batch-Reaktionsprotokolle .
Medizinische Chemie
In der medizinischen Chemie wurde diese Verbindung bei der Entwicklung neuer Medikamente eingesetzt . Sie ist ein wichtiger Bestandteil bei der Synthese bestimmter pharmazeutischer Verbindungen .
Antibakterielle Aktivität
Forschungen haben gezeigt, dass diese Verbindung ein potenzielles antibakterielles Wirkungsspektrum aufweist . Es wurde durch Messung des Durchmessers der Hemmzone um die Scheibe herum ausgewertet .
Pharmakokinetik
Die Verbindung wurde auf ihre pharmakokinetischen Eigenschaften untersucht . Bei Ratten zeigte es eine orale Bioverfügbarkeit von 51 % mit hoher systemischer Exposition .
Kaffee-Produkte
Obwohl es nicht direkt mit „N-Methyl-1-(2-Methylpyridin-4-yl)methanamin“ zusammenhängt, findet sich sein enger Verwandter, Methylpyridinium, in einigen Kaffeeprodukten . Es entsteht während des Röstens aus seinem Vorläuferstoff Trigonellin
Eigenschaften
IUPAC Name |
N-methyl-1-(2-methylpyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-5-8(6-9-2)3-4-10-7/h3-5,9H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBBPYPGNDYNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297812 | |
| Record name | N,2-Dimethyl-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165558-79-2 | |
| Record name | N,2-Dimethyl-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165558-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,2-Dimethyl-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B66518.png)




![2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)-5-{4-[(2-sulfoethyl)carbamoyl]phenyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B66526.png)

![6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole](/img/structure/B66535.png)


